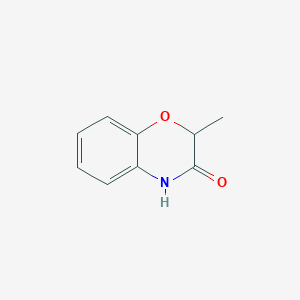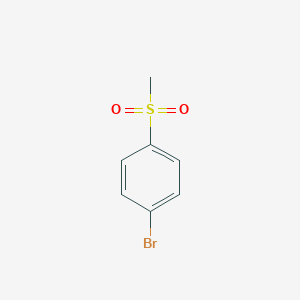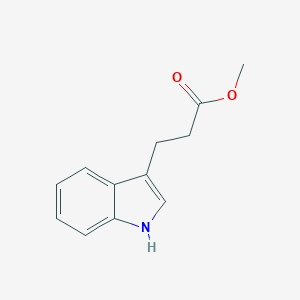
N-(4-bromophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)pyridine-3-carboxamide, also known as 4BP3C, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Applications De Recherche Scientifique
N-(4-bromophenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and drug delivery.
In nanotechnology, this compound has been used as a ligand for the synthesis of gold nanoparticles, which have potential applications in imaging, drug delivery, and cancer therapy.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and beta-amyloid plaque formation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies on its anti-cancer activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In studies on its potential use in treating Alzheimer's disease, it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)pyridine-3-carboxamide is that it is relatively easy to synthesize using the method described above, and it is readily available from commercial sources. It has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications. Additionally, its potential side effects and toxicity in vivo are not well-documented, which could limit its use in clinical settings.
Orientations Futures
There are numerous future directions for research on N-(4-bromophenyl)pyridine-3-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its efficacy in treating Alzheimer's disease. In materials science, researchers could explore the use of this compound as a building block for the synthesis of novel MOFs with unique properties. In nanotechnology, researchers could investigate the use of this compound as a ligand for the synthesis of other types of nanoparticles, such as magnetic nanoparticles or quantum dots.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with a range of potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. Its synthesis method is well-documented, and it has been shown to have low toxicity in vitro. Further research is needed to fully understand its mechanism of action and potential side effects, but its potential for future applications is promising.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)pyridine-3-carboxamide involves the reaction of 4-bromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been well-documented in the literature and has been used by numerous researchers to synthesize this compound for their studies.
Propriétés
Numéro CAS |
14547-71-8 |
|---|---|
Formule moléculaire |
C12H9BrN2O |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
N-(4-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
Clé InChI |
ZSPAJDNXLIXHAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
Autres numéros CAS |
14547-71-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
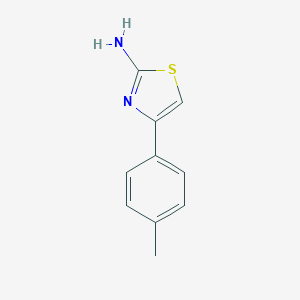
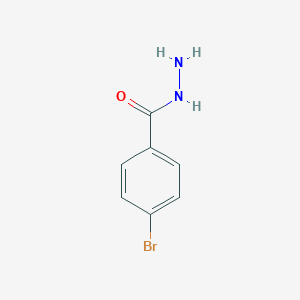
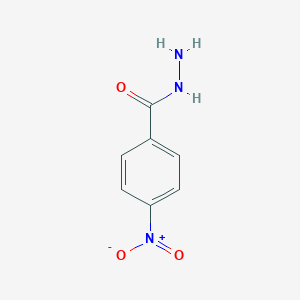
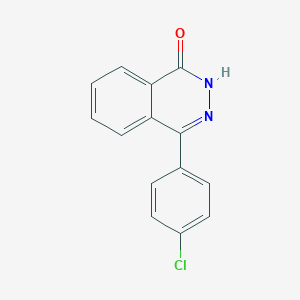


![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
